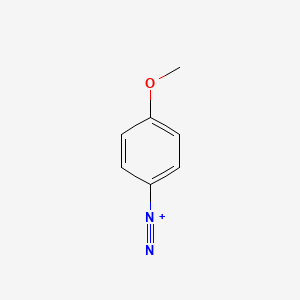

4-Methoxybenzenediazonium

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C7H7N2O+ |

|---|---|

分子量 |

135.14 g/mol |

IUPAC名 |

4-methoxybenzenediazonium |

InChI |

InChI=1S/C7H7N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5H,1H3/q+1 |

InChIキー |

NDBJTKNWAOXLHS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)[N+]#N |

同義語 |

4-methoxybenzenediazonium |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Methoxybenzenediazonium Derivatives

Diazotization of 4-Methoxyaniline: Optimization and Counterion Influence

The primary method for synthesizing 4-methoxybenzenediazonium salts is through the diazotization of 4-methoxyaniline. This reaction involves treating the aniline (B41778) with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid.

Optimization of Reaction Conditions:

The efficiency and yield of the diazotization reaction are highly dependent on several factors. Key parameters that are frequently optimized include:

Temperature: The reaction is exothermic and the resulting diazonium salt is thermally unstable. Therefore, maintaining a low temperature, typically between 0-5°C, is crucial to prevent decomposition of the product.

Acid Concentration: An adequate concentration of a strong acid, such as hydrochloric acid (HCl), is necessary to protonate the nitrous acid and prevent unwanted side reactions.

Reagent Stoichiometry: The molar ratio of the reactants plays a significant role. For instance, in the synthesis of this compound chloride, a slight excess of sodium nitrite is often used to ensure complete diazotization of the aniline.

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the diazonium salt. Aqueous acidic solutions are common, but polar aprotic solvents like dimethylformamide (DMF) can also be used.

A study on the azo coupling reaction of diazotized 4-methoxyaniline with resorcinol (B1680541) optimized various parameters, including the volume of the diazonium reagent, to maximize the absorbance intensity of the resulting dye.

Influence of Counterion:

The counterion associated with the this compound cation significantly influences the salt's stability, solubility, and reactivity. While the chloride salt is commonly prepared in situ, other counterions can be introduced to isolate more stable solid diazonium salts.

Tetrafluoroborate (B81430) (BF₄⁻): The tetrafluoroborate salt of this compound is notably more stable than the chloride salt, allowing it to be isolated as a solid and stored at low temperatures (-20°C). This increased stability is a key reason for its widespread use. The synthesis involves either direct diazotization in the presence of tetrafluoroboric acid (HBF₄) or an anion exchange from the initially formed chloride salt.

Saccharinate: Research has explored the use of saccharin (B28170) to form relatively stable arene diazonium saccharinate salts in situ. This method offers a cost-effective and more sustainable alternative.

Other Counterions: The nature of the anion can affect the reaction pathway. For example, in mechanochemical reactions, an anion exchange from chloride to tetrafluoroborate can occur, influencing the reactivity of the diazonium salt. The choice of counterion has also been shown to be critical in certain C-H arylation reactions, where the tetrafluoroborate ion was hypothesized to play a role in the reaction mechanism.

Table 1: Influence of Counterion on this compound Salt Properties

| Counterion | Common Precursor Acid/Salt | Stability | Common Form | Key Characteristics |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | Low | In-situ solution | Highly reactive, typically used immediately. |

| Tetrafluoroborate (BF₄⁻) | Tetrafluoroboric Acid (HBF₄) or Sodium Tetrafluoroborate | High | Isolable solid | Increased thermal stability, allowing for storage. |

| Saccharinate | Saccharin | Moderate | In-situ generation | Offers a greener and more cost-effective alternative. |

In-Situ Generation and Stability Considerations in Reaction Media

Due to the inherent instability of many diazonium salts, they are often generated in situ for immediate use in subsequent reactions. This approach avoids the need for isolation and storage of the potentially explosive diazonium compound.

In-Situ Generation:

The in-situ generation of this compound chloride is a standard laboratory procedure, involving the gradual

Elucidation of Reaction Mechanisms Involving 4 Methoxybenzenediazonium

Single-Electron Transfer (SET) Pathways and Aryl Radical Generation

Single-electron transfer (SET) is a fundamental process in the chemistry of 4-methoxybenzenediazonium, leading to the formation of the 4-methoxyphenyl (B3050149) radical. This reactive intermediate is central to a variety of bond-forming reactions. The generation of the aryl radical can be initiated through several methods, including interactions with reducing agents, photochemical activation, or through catalytic cycles. rsc.orgnih.govnih.gov The process often involves the transfer of an electron to the diazonium ion, which then expels nitrogen gas to produce the aryl radical. rsc.orgnih.gov

The formation of the 4-methoxyphenyl radical from this compound tetrafluoroborate (B81430) can be initiated by a single-electron transfer from a trivalent phosphorus compound, such as triphenylphosphine (B44618) or trialkyl phosphites. rsc.org This initiation step leads to a radical-chain mechanism. rsc.org In another instance, the reaction of this compound with melanin (B1238610) proceeds via a one-electron transfer, generating the 4-methoxyphenyl radical.

The generation of aryl radicals from arenediazonium salts is a cornerstone of many synthetic methodologies, including the well-known Sandmeyer, Gomberg-Bachmann, and Meerwein reactions. nih.gov Modern approaches often utilize photoredox catalysis to achieve this transformation under mild conditions. nih.govarkat-usa.org

Radical clocks are powerful tools for investigating the kinetics of radical reactions. By using a reactant that can undergo a predictable intramolecular rearrangement with a known rate constant, it is possible to "time" a competing intermolecular reaction. This technique has been applied to study the reactions of aryl radicals generated from this compound.

In the context of Sandmeyer cyanation reactions, the reduction of this compound tetrafluoroborate by cyanocuprate(I) anions has been studied. york.ac.ukresearchgate.netrsc.org The subsequent ligand transfer from the resulting cyanocuprate(II) anions to the 4-methoxyphenyl radical occurs within a solvent cage. york.ac.ukresearchgate.netrsc.org By employing radical clocks, first-order rate constants for this ligand transfer have been estimated to be on the order of 1 x 10⁸ s⁻¹. york.ac.ukresearchgate.netrsc.org

A study involving the C(3)-H arylation of coumarins with this compound tetrafluoroborate utilized a cyclopropane-based radical clock. rsc.org The observation of a ring-opened product confirmed the involvement of a benzyl (B1604629) radical intermediate, indicating that the reaction proceeds via a radical pathway. rsc.org

| Mechanistic Probe | Reaction Studied | Key Finding | Reference |

| Radical Clock (Cyclopropane opening) | C(3)-H arylation of coumarins | Confirmed the involvement of a benzyl radical intermediate, indicating a radical pathway for the reaction of this compound tetrafluoroborate. | rsc.org |

| Radical Clock | Sandmeyer cyanation | Determined the first-order rate constant for ligand transfer from cyanocuprate(II) to the aryl radical to be approximately 1 x 10⁸ s⁻¹. | york.ac.ukresearchgate.netrsc.org |

Photoredox catalysis has emerged as a powerful strategy for initiating radical reactions of this compound under mild conditions using visible light. arkat-usa.org This approach often employs a photocatalyst, such as ruthenium or iridium complexes, or organic dyes like Eosin Y, to facilitate the single-electron transfer process. mdpi.comuni-regensburg.dersc.org

In one example, a combination of this compound tetrafluoroborate and a Ru(bpy)₃Cl₂ photocatalyst was used to generate alkyl radicals. mdpi.com The process involves the formation of an aryl radical from the diazonium salt, which then participates in intermolecular hydrogen atom transfer (HAT) with C(sp³)-H alkanes. mdpi.com Similarly, Eosin Y has been effectively used as a photocatalyst for the direct arylation of heteroarenes with this compound salts. uni-regensburg.de

The mechanism of photoredox catalysis typically involves the photoexcitation of the catalyst, followed by an electron transfer to the diazonium salt to generate the aryl radical. nih.govresearchgate.net This radical can then engage in various transformations, such as addition to alkenes or C-H functionalization. mdpi.comresearchgate.net

| Photocatalyst | Reaction Type | Role of this compound | Reference |

| Ru(bpy)₃Cl₂ | Three-component 1,2-alkylamination of styrenes | Aryl radical precursor for intermolecular HAT | mdpi.com |

| Eosin Y | Direct C(sp²)-H bond azo coupling of imidazo-heteroarenes | Reactant in a photo-induced protocol | sbpcnet.org.br |

| Eosin Y | Direct arylation of heteroarenes | Arylating agent | uni-regensburg.de |

| Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Atom transfer radical addition to olefins | Not directly involved, but p-methoxybenzene-diazonium tetrafluoroborate is mentioned as a less common initiator for ATRA. | nih.gov |

The radical generated from this compound can interact with various biological and organic substrates. A notable example is its interaction with synthetic DOPA-melanin. In this process, a one-electron transfer occurs from melanin to the diazonium ion, forming the 4-methoxyphenyl radical. This radical then oxidizes the melanin, leading to the formation of o-quinones, which can further propagate the reaction cycle by reducing more diazonium ions.

Photoredox Catalysis in Radical Transformations

Ionic and Electrophilic Reactivity

In addition to its radical chemistry, this compound exhibits significant ionic and electrophilic reactivity. The diazonium group is a potent electrophile, enabling it to participate in a range of reactions, including azo coupling and electrophilic aromatic substitution. vulcanchem.com

This compound can act as a Lewis acid, forming adducts with Lewis bases. Kinetic studies of the reaction between this compound and Fe(CN)₆⁴⁻ have shown that the reaction proceeds through the formation of a diazoisocyanide adduct. acs.org This adduct can then decompose through either heterolytic or homolytic pathways. acs.org

Azo coupling is a characteristic reaction of diazonium salts, where the electrophilic diazonium ion reacts with electron-rich aromatic compounds like phenols and anilines to form azo compounds. vulcanchem.com The electron-donating methoxy (B1213986) group in this compound enhances the stability of the diazonium ion through resonance. These reactions are often base-catalyzed and are fundamental in the synthesis of azo dyes. ethernet.edu.et

The this compound ion is a strong electrophile and can participate in electrophilic aromatic substitution (EAS) reactions. In these reactions, the diazonium ion attacks an electron-rich aromatic ring, leading to the formation of a σ-complex, also known as a Wheland intermediate. unibo.itresearchgate.net The subsequent loss of a proton restores aromaticity and yields the substitution product. unibo.it

The reaction of tris(N-piperidinyl)benzene with this compound tetrafluoroborate has allowed for the isolation and X-ray crystallographic characterization of a Wheland intermediate in a diazo coupling reaction. researchgate.net This provides direct evidence for the mechanism of this type of EAS reaction. researchgate.net The electron-donating methoxy group on the diazonium salt influences its reactivity and the regioselectivity of the coupling reaction.

Nucleophilic Addition to the Diazonium Group

The this compound cation is characterized by a highly electrophilic diazonium group (-N₂⁺). This electrophilicity is the driving force for its reactions with a wide array of nucleophiles. A resonance description of the ion indicates that the positive charge is delocalized across both nitrogen atoms. libretexts.org Nucleophilic attack can occur at the terminal nitrogen atom, leading to the formation of neutral azo compounds. libretexts.org This coupling is generally a rapid and reversible process. libretexts.org

Alternatively, and more permanently, nucleophiles can attack the aromatic carbon atom to which the diazonium group is attached, resulting in a substitution reaction where nitrogen gas (N₂), a very stable molecule, is displaced. jove.com This irreversible loss of nitrogen gas is a significant thermodynamic driving force for these substitution reactions. libretexts.orgjove.com A wide variety of nucleophiles, including halides, cyanide, and hydroxyl groups, can replace the diazonium group, making aryldiazonium salts versatile intermediates in the synthesis of substituted aromatic compounds. jove.com

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed C-H Activation and Arylation Processes

This compound salts are effective arylating agents in palladium-catalyzed C-H activation and arylation reactions. rsc.orgchemrxiv.org These processes allow for the direct formation of carbon-carbon bonds, functionalizing otherwise unreactive C-H bonds. rsc.org These reactions are notable for their operational simplicity, often proceeding under mild, base-free conditions at room temperature and being tolerant to air and moisture. rsc.org

Mechanistic Divergence: Oxidative Addition versus Single-Electron Transfer

The mechanism of palladium-catalyzed arylation with diazonium salts like this compound is complex and can proceed through different pathways. A key challenge in these reactions is that the oxidative addition of the palladium catalyst to the diazonium salt is typically very fast, which can lead to undesired homocoupling products. acs.org

Two primary mechanistic pathways are often considered: a two-electron (2e⁻) oxidative addition and a one-electron (1e⁻) single-electron transfer (SET) process. acs.org

Oxidative Addition (2e⁻ pathway): In this pathway, the Pd(0) or Pd(II) catalyst directly inserts into the carbon-nitrogen bond of the diazonium salt, leading to a high-valent palladium intermediate, such as Pd(IV). acs.org Subsequent reductive elimination from this hypervalent species furnishes the arylated product. acs.org

Single-Electron Transfer (SET pathway): An alternative mechanism involves a single-electron transfer from a suitable donor to the diazonium salt, generating an aryl radical. acs.org In some systems, particularly those involving dual catalysis with a photoredox catalyst, the reaction is proposed to proceed via a low-energy SET pathway. soton.ac.uk This avoids the high-energy barrier associated with the traditional oxidative addition step. soton.ac.uk Mechanistic studies on the C-H arylation of aniline (B41778) carbamates speculate that after the formation of a palladacycle, oxidative addition to the aryldiazonium salt could form a cationic Pd(III) intermediate via a 1e⁻ process with an aryl radical, or a Pd(IV) intermediate via a 2e⁻ process. acs.org

Regioselectivity and Substrate Scope in Arylation Reactions

Palladium-catalyzed arylations using this compound salts have demonstrated a broad substrate scope and often exhibit excellent regioselectivity. rsc.org For instance, a mild and selective protocol for the C-H arylation of heteroarenes such as indoles and benzofurans results in exclusive C-2 arylation, while benzothiophenes are arylated at the C-3 position. rsc.org

The reaction tolerates a wide variety of functional groups on the diazonium salt, although electron-donating groups like the methoxy group in this compound generally lead to high yields. arkat-usa.org The reaction has been successfully applied to various substrates, including N-acetyl-L-tryptophan methyl ester and other heteroarenes, with low catalyst loadings (0.5 to 2.0 mol% Pd). rsc.orgchemrxiv.org

| Heteroarene Substrate | Product | Yield (%) | Selectivity |

|---|---|---|---|

| 1-Methylindole | 2-(4-Methoxyphenyl)-1-methylindole | 94 | C-2 |

| Benzofuran | 2-(4-Methoxyphenyl)benzofuran | 85 | C-2 |

| Benzothiophene | 3-(4-Methoxyphenyl)benzothiophene | 81 | C-3 |

| N-Boc-indole | N-Boc-2-(4-methoxyphenyl)indole | 92 | C-2 |

Copper-Catalyzed Processes: Sandmeyer Reactions and Ligand Transfer

The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, traditionally using copper(I) salts to catalyze the replacement of the diazo group with a nucleophile. wikipedia.org This transformation is an example of a radical-nucleophilic aromatic substitution (SᵣₙAr). wikipedia.org The mechanism involves an initial one-electron transfer from the copper(I) catalyst to the diazonium ion. wikipedia.org This reduces the diazonium ion, leading to the loss of dinitrogen gas and the formation of an aryl radical. wikipedia.org The desired product is then formed by the transfer of a ligand (e.g., halide, cyanide) from a copper(II) species to the aryl radical, which regenerates the copper(I) catalyst. wikipedia.orgrsc.org

Mechanistic Investigation of Sandmeyer Cyanation

The Sandmeyer cyanation of this compound has been a subject of detailed mechanistic studies. rsc.orgresearchgate.net Research has focused on the kinetics of both the initial reduction of the diazonium ion and the subsequent ligand transfer step.

The reduction of this compound tetrafluoroborate by various cyanocuprate(I) anions has been quantified. rsc.orgresearchgate.net The rate of this reduction is dependent on the specific copper(I) complex used. Following the reduction and formation of the 4-methoxyphenyl radical, the cyanide ligand is transferred from the resulting cyanocuprate(II) complex. This ligand transfer is an extremely rapid, intramolecular process that occurs within the solvent cage. rsc.orgresearchgate.net The use of radical clocks has allowed for the estimation of first-order rate constants for this ligand transfer, which are on the order of 1 × 10⁸ s⁻¹. rsc.org

| Reducing Agent (Cyanocuprate(I) Anion) | Rate Constant (dm³ mol⁻¹ s⁻¹) |

|---|---|

| Cuᴵ(CN)₄³⁻ | 0.50 ± 0.05 |

| Cuᴵ(NCMe)(CN)₃²⁻ | 0.12 ± 0.03 |

| Cuᴵ(NCMe)₂(CN)₂⁻ | 0.0 |

Interestingly, an efficient Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides, including the 4-methoxy derivative, has been reported to proceed without a copper catalyst when using tetrabutylammonium (B224687) cyanide as the cyanide source. unito.it This suggests a mechanism where the o-benzenedisulfonimide (B1365397) anion itself can act as an electron donor to initiate the radical process. unito.it

Carbonylation and Borylation of Alkynes

A noteworthy application of this compound tetrafluoroborate is in the palladium/copper-catalyzed multicomponent carbonylation and borylation of alkynes. This reaction leads to the formation of α-unsubstituted β-boryl ketones with complete regioselectivity. rsc.orgrsc.orgwikipedia.org This transformation demonstrates significant substrate scope and tolerance for various functional groups. rsc.orgrsc.org

The reaction's scope with respect to different alkynes was investigated using this compound tetrafluoroborate as the standard aryldiazonium salt. rsc.orgrsc.org A range of aryl alkynes, including those with electron-donating and electron-withdrawing groups in the para position, were successfully transformed into the desired β-boryl ketones in good to excellent yields. rsc.orgrsc.org Similarly, ortho- and meta-substituted aryl alkynes also yielded the corresponding products in moderate to good yields. rsc.orgrsc.org The reaction is also amenable to heterocyclic and aliphatic alkynes. rsc.orgrsc.org However, certain substrates like aromatic/aliphatic diynes, internal alkynes, 3-phenyl-1-propyne, and 3-methyl-1-butyne (B31179) were found to be ineffective under the established reaction conditions. rsc.orgrsc.org

Detailed Research Findings

The optimal conditions for this transformation involve the use of a palladium catalyst, such as Pd(acac)₂, and a copper co-catalyst (CuI), with a phosphine (B1218219) ligand like triphenylphosphine (PPh₃). rsc.org The reaction is typically carried out under a carbon monoxide atmosphere (20 bar) in ethyl acetate (B1210297) as the solvent, with sodium carbonate as the base. rsc.org

Table 1: Scope of Alkyne Carbonylation and Borylation with this compound Tetrafluoroborate rsc.orgrsc.org

| Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | 3-(4-methoxyphenyl)-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | 90 |

| 4-Methylphenylacetylene | 3-(4-methoxyphenyl)-1-(p-tolyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | 85 |

| 4-Fluorophenylacetylene | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | 82 |

| 4-Chlorophenylacetylene | 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | 88 |

| 3-Ethynylthiophene | 3-(4-methoxyphenyl)-1-(thiophen-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | 75 |

| 1-Hexyne | 1-(4-methoxyphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-3-one | 80 |

| Cyclopropylacetylene | 1-cyclopropyl-3-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | 78 |

Reaction conditions: Alkyne (0.1 mmol), this compound tetrafluoroborate (0.1 mmol), B₂pin₂ (0.2 mmol), Pd(acac)₂ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%), Na₂CO₃ (0.4 mmol), CO (20 bar), in ethyl acetate at 110 °C for 12 h. Yields are for the isolated product.

Mechanistic Elucidation

Mechanistic studies suggest a plausible pathway for this transformation. rsc.orgresearchgate.net Initially, the Pd(0) catalyst undergoes oxidative addition with the this compound salt to form an aryl-Pd(II) complex, releasing nitrogen gas. rsc.orgresearchgate.net This is followed by the insertion of carbon monoxide into the aryl-palladium bond to create an acyl-palladium intermediate. rsc.orgnih.gov

Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. rsc.org Transmetalation between the acyl-palladium species and the copper acetylide generates a palladium intermediate containing both the acyl and alkynyl ligands. rsc.orgresearchgate.net Subsequent reductive elimination from this intermediate produces an alkynone and regenerates the Pd(0) catalyst. rsc.orgresearchgate.net

Further experiments were conducted to understand the borylation and reduction steps. When the reaction was performed without carbon monoxide and the diazonium salt, an alkenylboronic ester was formed. rsc.orgrsc.org Interestingly, adding the diazonium salt at this stage did not yield the final product. rsc.orgrsc.org However, if the reaction was first run without the boron source (B₂pin₂), the carbonylative Sonogashira coupling product (an alkynone) was formed in high yield. rsc.orgrsc.org Subsequent addition of B₂pin₂ to this system led to the desired β-boryl ketone. rsc.orgrsc.org This indicates that the formation of the alkynone is a key step, which is then followed by borylation and reduction. The source of the hydrogen atoms for the reduction was determined to be the ethyl acetate solvent. rsc.orgrsc.orgwikipedia.org

Computational and Theoretical Investigations of 4 Methoxybenzenediazonium Systems

Density Functional Theory (DFT) Analysis of Reaction Energy Profiles

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving 4-methoxybenzenediazonium. By calculating the energetics of intermediates and transition states, DFT provides a quantitative understanding of reaction feasibility and pathways.

Detailed DFT studies have been conducted on the Heck-Matsuda reaction, a palladium-catalyzed C-C coupling process where aryldiazonium salts are used. researchgate.net In a proposed Pd(II)/Pd(IV) catalytic cycle involving this compound, the reaction initiates with the formation of a high-valent Pd(IV) complex. ias.ac.in The activation free energy for this initial oxidative addition step is calculated to be very low, at only 3.5 kcal/mol, indicating a rapid formation of the initial complex. ias.ac.in

The subsequent steps in the catalytic cycle, which can proceed through either a two-electron (ionic) or a one-electron (radical) pathway, have also been scrutinized. ias.ac.in For the two-electron path, key steps include transmetallation, a second oxidative addition with nitrogen extrusion, and reductive elimination. ias.ac.in In contrast, the one-electron pathway involves the formation of a 4-methoxyphenyl (B3050149) radical. ias.ac.in Computational analysis suggests that the one-electron pathway is often favored because it is lower in energy and becomes irreversible once the aryl radical is formed, which then rapidly couples. ias.ac.in

DFT calculations have also been used to explore the decomposition of aryldiazonium salts. The mechanism of compression-induced decomposition of aryldiazonium chlorides is proposed to involve electron transfer from the anion to the cation as pressure increases, leading to crystal decomposition. nih.gov In solution, the spontaneous decomposition of aryldiazonium salts in acidic aqueous or mixed alcohol-water solvents is understood to proceed through an Sɴ1-type heterolytic mechanism, forming a highly reactive aryl cation. mdpi.com

| Reaction Step/Process | System/Reaction | Calculated Energy Value (kcal/mol) | Computational Method | Finding |

|---|---|---|---|---|

| Oxidative Addition | Pd(II)/Pd(IV) Heck-Matsuda Cycle | 3.5 (Activation Free Energy) | DFT | Formation of the initial Pd(IV) complex is very fast. ias.ac.in |

| Complex Decomposition | Pd(IV) aryldiazenido complex | 11.6 (Reaction Free Energy) | DFT | The backward decomposition of the initial complex is less favorable than the forward reaction. ias.ac.in |

| Reductive Elimination | Pd/Ru photocalysed C-H activation | 43.2 kJ mol-1 (~10.3 kcal/mol) (Barrier) | DFT | This step involves the formation of the final C-C bond. soton.ac.uk |

Molecular Orbital Theory and Electronic Structure Calculations

Molecular orbital (MO) theory and electronic structure calculations offer fundamental insights into the stability and reactivity of the this compound cation. The distribution of electrons in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—governs its chemical behavior.

The this compound cation is characterized by a planar benzene (B151609) ring structure. vulcanchem.com The electron-donating methoxy (B1213986) group at the para-position plays a crucial role in stabilizing the diazonium ion through resonance. vulcanchem.com This electronic influence is reflected in the molecular orbitals. The HOMO is typically a π-bonding orbital associated with the benzene ring, while the LUMO is a π* antibonding orbital. uva.nl The energy gap between the HOMO and LUMO is a key determinant of the molecule's reactivity and spectral properties. For a related azo dye formed from this compound, the calculated HOMO-LUMO gap was 3.59 eV. tubitak.gov.tr

Calculations show that the diazonium group (-N₂⁺) is a powerful electron-withdrawing group, which makes the aryl ring susceptible to certain reactions. However, the para-methoxy group donates electron density, which modulates this effect and enhances the stability of the cation. scbt.com The electronic structure facilitates electrophilic aromatic substitution and makes the compound a potent electrophile in azo coupling reactions. vulcanchem.comscbt.com

UPS (Ultraviolet Photoemission Spectroscopy) studies, combined with MO calculations, have been used to investigate the electronic properties of methoxybenzene layers grafted onto silicon surfaces from this compound salts. These studies identify the characteristic molecular orbitals, including the π-bonding orbitals of the benzene ring and the lone-pair-like orbitals of the methoxy group. scispace.com

| Compound/System | Orbital | Energy (eV) | Orbital Type | Computational Method |

|---|---|---|---|---|

| (E)-2-acetyl-4-(4-methoxyphenyldiazenyl)phenol | HOMO-LUMO Gap | 3.59 | N/A | DFT |

| [p-H-PhN2(PtBu3)][BF4] (analogue) | HOMO | -12.1 | n | ωB97X-D/6-311+G(d,p) |

| [p-H-PhN2(PtBu3)][BF4] (analogue) | LUMO | -4.3 | π* | ωB97X-D/6-311+G(d,p) |

Spin Density Distribution in Aryl Radical Intermediates

In many reactions, such as those proceeding via a one-electron pathway, the this compound cation is reduced to form a 4-methoxyphenyl radical intermediate. ias.ac.in The distribution of the unpaired electron (spin density) across this radical is critical to its stability and subsequent reactivity.

Computational studies, often using DFT, can map the spin density distribution on the 4-methoxyphenyl radical. The thermodynamic stability of organic radicals is influenced by factors like resonance stabilization and the delocalization of spin density. rsc.org For the 4-methoxyphenyl radical, the spin density is not localized on a single atom but is distributed across the aromatic ring and the methoxy group.

| Radical Species | Atom/Position | Calculated Spin Population | Key Finding |

|---|---|---|---|

| Radical from 4-hydroxy-benzothiazole derivative (analogue) | Phenolic O-atom | 0.595 | Significant spin density resides on the oxygen atom. researchgate.net |

| Radical from 4-hydroxy-benzothiazole derivative (analogue) | S-atom in benzothiazole | 0.021 | Spin density is delocalized across the heterocyclic system. researchgate.net |

| Tetrakis(p-methoxyphenyl)ethylene cation radical | Various ring positions | Correlated with ESR data | Calculated spin densities match experimental values when assuming a non-planar structure. utexas.edu |

Solvent Effects and Ion Pair Dynamics in Reactivity

The reactivity of the this compound cation is profoundly influenced by its environment, particularly the solvent and the nature of its counter-ion. Computational and experimental studies have explored these interactions, revealing the importance of solvent polarity and the dynamics of ion pairing.

In solution, the diazonium cation and its counter-anion can exist as a range of species, from tightly bound contact ion pairs to solvent-separated ion pairs and fully dissociated free ions. buffalo.edu The degree of association is a critical factor, as the tightness of the ion pair can affect the reactivity of the diazonium ion. oup.com For example, in nonpolar organic media, the reactivity in azo coupling reactions is significantly influenced by whether the ion pair is "loose" or "tight". oup.com

Solvent polarity also plays a direct role. Studies of azo coupling reactions in various solvents like acetonitrile (B52724), water, and nitromethane (B149229) have shown that solvent polarity can have a small but measurable effect on reaction rates. oup.com In dediazoniation reactions in mixed MeOH/H₂O solvents, the product distribution between ethers and phenols suggests preferential solvation of the aryldiazonium ion by water. mdpi.com The solvent can also act as a reactant; for instance, the decomposition of diazonium salts in alcohols can lead to ether products. core.ac.uk

The dynamics of ion pairing in aqueous solutions are extremely fast, with ion pair lifetimes often in the nanosecond or even picosecond range. buffalo.edufudan.edu.cn Computational models, such as the COSMO (Conductor-like Screening Model) approach, are used to simulate solvent effects and understand how the solvent environment influences adsorption energies and activation barriers for reactions on surfaces. chemrxiv.org The interplay between the solvent and the counter-anion ultimately dictates the stability and reaction pathway of the this compound system. mdpi.comoup.com

Predictive Modeling of Reaction Product Distributions

A key application of computational chemistry is the predictive modeling of reaction outcomes. By simulating reaction mechanisms and their associated energy landscapes, it is possible to predict the distribution of products, offering insights that can guide synthetic efforts.

For reactions involving this compound, computational models have been successfully used to explain and predict product distributions. In a study of the copper(I)-catalyzed reduction of this compound, a reaction scheme was proposed that accounted for all observed products, including the unexpected formation of 4-methoxyphenol. researchgate.net Computer modeling based on this scheme provided a satisfactory description of how the distribution of the five major products changed with the ratio of reactants. researchgate.net

In the context of palladium-catalyzed reactions, such as the Heck-Matsuda reaction, DFT calculations have been employed to understand selectivity. researchgate.netnih.gov For instance, in an enantioselective variant using chiral anion phase-transfer catalysis, DFT computations revealed that the chiral anion lowers the activation barrier for the desired reaction pathway, thus explaining the observed increase in product selectivity. nih.gov Similarly, in a tandem reaction starting from nitroarenes to produce spirolactones via a diazonium intermediate, DFT calculations and microkinetic modeling provided precise insights into the enantioenrichment mechanism, with predictions matching experimental results to within sub-kcal accuracy. rsc.org These models demonstrate the power of computational chemistry to not only rationalize experimental observations but also to predict the outcomes of complex multi-step organic transformations. ias.ac.inrsc.org

Advanced Applications in Organic Synthesis and Functionalization

Synthesis of Complex Azo Dyes and Chromophores

4-Methoxybenzenediazonium salts are pivotal in the synthesis of complex azo dyes and chromophores, which are compounds known for their vibrant colors. chemistrystudent.com The azo group (-N=N-) acts as a chromophore, and its conjugation with aromatic systems is responsible for the absorption of light in the visible spectrum. ajol.info The presence of the methoxy (B1213986) group on the benzene (B151609) ring can enhance the stability and color properties of the resulting dyes.

A notable example is the synthesis of a novel pyrylazo dye through the reaction of this compound with 2,4,6-trimethylpyrylium. acs.org This reaction results in a stable, photoreactive, and fluorescent probe molecule. acs.org The process involves the reaction of equimolar amounts of the two salts in a binary solvent mixture of acetonitrile (B52724) and water, leading to the formation of an N-protonated pyrylazo molecule, identifiable by a distinct dark-purple color. acs.org Such dyes have potential applications in areas like artificial photosynthesis and photoinduced protein folding due to their unique photochemical and photophysical properties. acs.org

The general process for forming azo dyes involves two main stages: the diazotization of an aromatic amine, in this case, 4-methoxyaniline, to form the this compound salt, followed by a coupling reaction with another aromatic compound, often a phenol (B47542) or an aniline (B41778) derivative. chemistrystudent.com These reactions are typically carried out at low temperatures to ensure the stability of the diazonium salt. chemistrystudent.com

Table 1: Synthesis of Pyrylazo Dye

| Reactants | Solvent | Conditions | Product |

|---|---|---|---|

| This compound salt, 2,4,6-Trimethylpyrylium salt | Acetonitrile/Water (1:1 v/v) | Oxygen-free, magnetic stirring, 30 min | N-protonated pyrylazo molecule |

Data sourced from a study on a novel pyrylazo dye structure. acs.org

Precursors for Heterocyclic Systems (e.g., Indole (B1671886) Derivatives)

This compound tetrafluoroborate (B81430) serves as a precursor in the synthesis of important heterocyclic systems, including indole derivatives. One approach involves a halogen-atom transfer (XAT) process to generate indoles. acs.org

Furthermore, in the realm of photoredox catalysis, this compound tetrafluoroborate can act as a hydrogen atom transfer reagent. researchgate.netresearchgate.net This property is utilized in a visible-light-driven ipso-annulation of activated alkynes with polychloroalkanes to synthesize 3-polychloroalkyl spiro researchgate.netchinesechemsoc.orgtrienones. researchgate.netresearchgate.net While not a direct indole synthesis, this demonstrates the utility of the diazonium salt in constructing complex cyclic structures under mild, light-induced conditions. The generation of aryl radicals from diazonium salts is a key step in many of these transformations. researchgate.net

Late-Stage Functionalization in Medicinal Chemistry (e.g., Benzodiazepines)

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry, allowing for the diversification of complex drug-like molecules at a late step in the synthetic sequence. rsc.orgscispace.com This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

This compound salts are employed in the LSF of pharmacologically relevant scaffolds like benzodiazepines. researchgate.net Specifically, 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones can be arylated using aryldiazonium salts, including derivatives of this compound, under dual palladium and visible-light photoredox catalysis. researchgate.net This reaction, conducted in refluxing methanol, leads to the formation of 5-(2-arylphenyl) analogues. researchgate.net The use of a photocatalyst facilitates the reaction through a low-energy single-electron transfer (SET) pathway, avoiding a high-energy oxidative addition step that would be required in a palladium-only catalyzed reaction. researchgate.net

Table 2: Late-Stage Arylation of Benzodiazepines

| Substrate | Reagent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Aryldiazonium salt | Palladium and Ruthenium photocatalyst | Refluxing methanol, visible light | 5-(2-Arylphenyl) analogue |

Data based on research into the functionalization of benzodiazepines. researchgate.net

Formation of Organoboron Compounds via Borofunctionalization

Organoboron compounds are highly versatile intermediates in organic synthesis, and their formation is a significant area of research. rsc.orgrsc.org A novel palladium/copper-catalyzed three-component reaction involving alkynes, aryldiazonium salts, and a boron source has been developed to synthesize α-unsubstituted β-boryl ketones. rsc.orgresearchgate.net

In this transformation, this compound tetrafluoroborate is reacted with an alkyne and bis(pinacolato)diboron (B136004) in the presence of a Pd(acac)₂/CuI cooperative catalyst system. rsc.org The reaction proceeds under a carbon monoxide atmosphere and yields the desired borocarbonylative coupling product with high regioselectivity. rsc.orgresearchgate.net This method showcases a broad substrate scope and good functional group tolerance. rsc.orgresearchgate.net Mechanistic studies suggest the involvement of a radical intermediate, as the reaction is inhibited by the addition of TEMPO, a radical scavenger. rsc.orgresearchgate.net

Table 3: Borofunctionalization Reaction Components

| Component | Role | Example |

|---|---|---|

| Aryl Source | Provides the aryl group | This compound tetrafluoroborate |

| Alkyne | Carbon framework | Phenylacetylene |

| Boron Source | Provides the boryl group | Bis(pinacolato)diboron |

| Catalyst System | Facilitates the reaction | Pd(acac)₂ / CuI |

| Ligand | Stabilizes the catalyst | PPh₃ |

| Base | Promotes the reaction | Na₂CO₃ |

| Solvent | Reaction medium | Ethyl acetate (B1210297) |

Data compiled from a study on the regioselective catalytic carbonylation and borylation of alkynes. rsc.org

Strategies for Chemoselective Transformations

Chemoselectivity, the ability to react with one functional group in the presence of others, is a cornerstone of efficient organic synthesis. This compound salts can be utilized in highly chemoselective reactions. For instance, in the context of Sandmeyer-type reactions, a high level of chemoselectivity for the diazonium group is observed even in the presence of other reactive groups like halogens. researchgate.net

In copper-catalyzed Sandmeyer cyanations, the rate of reduction of this compound tetrafluoroborate depends on the specific cyanocuprate(I) anions present. researchgate.net This demonstrates that the reaction conditions can be tuned to control reactivity. Furthermore, in halodediazoniation reactions, the electronic nature of the substituent on the diazonium salt plays a crucial role. mdpi.com Electron-donating groups, such as the methoxy group in this compound, can disfavor certain radical-chain pathways, influencing the outcome of the reaction compared to salts with electron-withdrawing groups. mdpi.com This inherent electronic property allows for strategic planning in multi-step syntheses where selective functionalization is required.

Applications in Materials Science and Interface Chemistry

Covalent Functionalization of Carbon Nanomaterials (e.g., Single-Wall Carbon Nanotubes, Graphene)

The functionalization of carbon nanomaterials using 4-Methoxybenzenediazonium relies on the chemical reactivity of the diazonium group (-N₂⁺). The process involves the generation of a highly reactive 4-methoxyphenyl (B3050149) radical. This radical species readily attacks the sp²-hybridized carbon atoms that constitute the framework of graphene and single-wall carbon nanotubes (SWCNTs), leading to the formation of a stable carbon-carbon covalent bond. mdpi.comresearchgate.net This reaction effectively transforms the local carbon atom's hybridization from sp² to sp³, introducing a "defect" site into the nanomaterial's pristine lattice. lanl.govresearchgate.net

The covalent attachment of the 4-methoxyphenyl group to the surface of graphene has been confirmed through various analytical techniques, including Raman spectroscopy, which shows a pronounced increase in the intensity of the defect-induced 'D' peak. mdpi.com Similarly, this method has been extensively applied to SWCNTs, where the introduction of these sp³ defects is crucial for creating new functionalities. lanl.govuni-heidelberg.de The reaction can be carried out in solution, allowing for the modification of dispersed nanomaterials. lanl.gov This covalent modification is a robust and versatile strategy for permanently altering the surface chemistry and, consequently, the physical properties of carbon nanomaterials. researchgate.net

Impact on Electronic Properties of Functionalized Materials (Doping Effects)

Covalent functionalization with this compound significantly alters the electronic properties of carbon nanomaterials through a process known as chemical doping. The attached functional group can either donate or withdraw electrons from the nanomaterial, shifting its Fermi level and changing its charge carrier concentration. mdpi.com

The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is considered an electron-donating group. Systematic studies have investigated the doping effect of 4-methoxybenzene diazonium (often abbreviated as 4-MOBD or MBD) on graphene, comparing it with electron-withdrawing groups like nitro (-NO₂) and neutral groups like bromo (-Br). mdpi.comresearchgate.netresearchgate.net The covalent attachment of these different aryl groups leads to distinct shifts in graphene's characteristic Raman G and 2D peaks, which serve as a reliable indicator of doping. mdpi.com While aryl diazonium salts with electron-withdrawing groups are known to be strong p-type dopants (withdrawing electrons from graphene), the electron-donating nature of the methoxy group is expected to induce n-type doping (donating electrons to graphene) or at least mitigate the p-doping effect seen with other substituents. mdpi.comresearchgate.net For instance, research on 3,4,5-trimethoxybenzenediazonium has shown it to be an n-type dopant for graphene. researchgate.net The ability to tune the doping type by selecting the substituent on the diazonium salt is a powerful tool for engineering the electronic landscape of graphene and creating components for electronic devices. researchgate.net

| Diazonium Compound | Functional Group | Expected Doping Effect on Graphene | Observational Evidence |

|---|---|---|---|

| 4-Nitrobenzenediazonium (4-NBD) | -NO₂ (Electron-Withdrawing) | p-type | Upshift in Raman G and 2D peaks mdpi.com |

| 4-Bromobenzenediazonium (4-BBD) | -Br (Weakly Electron-Withdrawing) | p-type | Shift in Raman peaks mdpi.comresearchgate.net |

| This compound (4-MOBD) | -OCH₃ (Electron-Donating) | n-type or reduced p-type | Shift in Raman peaks, contrasted with p-dopants mdpi.comresearchgate.net |

Development of Optoelectronic Materials

One of the most promising applications of this compound is in the field of optoelectronics, specifically through the functionalization of semiconducting SWCNTs. uni-heidelberg.de While pristine SWCNTs exhibit photoluminescence, their quantum yields are often low. Covalent functionalization with this compound creates sp³ quantum defects that act as trapping sites for excitons (electron-hole pairs). lanl.gov This localization of excitons at the defect site results in new, highly efficient radiative recombination pathways. lanl.govresearchgate.net

A key outcome of this process is the appearance of new photoluminescence (PL) peaks that are significantly red-shifted from the nanotube's intrinsic emission band (E₁₁). lanl.gov This functionalization-induced emission is often brighter and occurs at longer, more technologically relevant wavelengths. researchgate.net Research has demonstrated that by using this compound, it is possible to create materials that exhibit room-temperature single-photon emission, a critical requirement for quantum communication and information processing technologies. lanl.govlanl.gov

Detailed studies on SWCNTs with specific chiralities (which determine their electronic and optical properties) have shown that the emission energy of these defect states can be controlled. For example, functionalizing (6,5) SWCNTs with this compound results in defect emission at different wavelengths than when functionalizing other chiralities like (11,0). lanl.gov Notably, the defect-state emission in functionalized zigzag (n,0) nanotubes was found to be exceptionally narrow, which is highly desirable for creating pure single-photon sources. lanl.gov

| SWCNT Chirality | Approx. Intrinsic Emission (E₁₁) | Defect-State Emission (E₁₁*) after Functionalization with this compound |

|---|---|---|

| (6,5) | ~990 nm | 0.95–1.09 eV (~1140-1300 nm) lanl.gov |

| (7,5) | ~1040 nm | 0.93–1.05 eV (~1180-1330 nm) lanl.gov |

| (11,0) | ~1370 nm | 0.95–0.975 eV (~1270-1305 nm) lanl.gov |

Methodological Innovations and Reaction Optimization

Phase-Transfer Catalysis in Diazonium Chemistry

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org In the context of 4-methoxybenzenediazonium chemistry, PTC has been instrumental in promoting azo coupling reactions.

A significant investigation into the phase-transfer catalysis of the azo coupling reaction between the this compound ion and 1,3,5-trimethoxybenzene (B48636) was conducted in a dichloromethane/water two-phase system. oup.comoup.com This study explored the efficacy of a series of 15 sodium arenesulfonates as phase-transfer catalysts. oup.comoup.comresearchgate.net The primary role of the catalyst is to transport the diazonium cation from the aqueous phase to the organic phase where the coupling partner resides. wikipedia.org

The efficiency of this transfer is quantified by the partition coefficient (α). It was discovered that the structure of the counter anion of the catalyst plays a crucial role. oup.comoup.com Notably, the symmetrical structure of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) anion resulted in a remarkably high partition coefficient for the this compound ion. oup.comoup.com This enhanced partitioning into the organic phase is a key factor in accelerating the reaction.

Further research has shown that in a nonpolar organic medium, the reactivity of the this compound ion is significantly influenced by the nature of the ion pair it forms with the catalyst's anion. oup.comoup.com The "looseness" or "tightness" of this ion pair, which is related to the degree of solvation, directly impacts the electrophilicity of the diazonium ion and, consequently, the reaction rate. oup.com For instance, the use of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) as a catalyst has been shown to significantly accelerate diazo-coupling reactions in both liquid-liquid and liquid-solid two-phase systems. researchgate.net

Table 1: Effect of Phase-Transfer Catalyst on the Azo Coupling of this compound Tetrafluoroborate (B81430) with 1,3,5-Trimethoxybenzene in a Dichloromethane/Water System

|

Catalyst (Sodium Salt) |

Initial Reaction Rate (mol dm⁻³ s⁻¹) |

Yield (%) |

|---|---|---|

|

None |

Negligible |

<1 |

|

Sodium Dodecylbenzenesulfonate (NaDBS) |

Data not specified |

Moderate |

|

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) |

Significantly Increased |

High |

Data is qualitative based on findings from the cited research, which emphasized the significant catalytic effect of TFPB over other catalysts like NaDBS and the uncatalyzed reaction. oup.comresearchgate.net

Continuous Flow Approaches in Photoredox Catalysis

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering advantages in safety, scalability, and reaction control, particularly for photochemical reactions. nih.govresearchgate.net The combination of continuous flow setups with photoredox catalysis has proven to be a reliable and efficient method for various synthetic transformations involving diazonium salts like this compound. researchgate.net

For example, the photoredox-catalyzed alkoxycarbonylation of aryl diazonium salts has been successfully implemented in a continuous flow system. core.ac.uk This setup, often employing tube-in-tube reactor technology, allows for the safe handling of gaseous reagents like carbon monoxide and precise control over reaction conditions. core.ac.uk The result is often a significant improvement in yield and a reduction in processing time compared to traditional batch reactions. core.ac.uk The development of microscale high-throughput experimentation (HTE) platforms further accelerates the optimization of these flow protocols, allowing for the rapid screening of catalysts, solvents, and other variables. nih.gov

Temperature and Solvent Effects on Reaction Outcomes

The outcome of reactions involving this compound is highly dependent on the reaction conditions, with temperature and solvent playing pivotal roles in determining product distribution and yield.

The choice of solvent is equally critical and can dramatically alter the course of a reaction. In the aforementioned reaction, switching the solvent from acetonitrile (B52724) to acetone (B3395972) resulted in the selective formation of the isobenzofuranone product in a 40% yield. beilstein-journals.org This highlights the solvent's role in influencing the stability of reactive intermediates and transition states. In another context, the functionalization of single-wall carbon nanotubes with this compound showed that the choice of solvent, such as tetrahydrofuran (B95107) or acetonitrile, could drastically change the functionalization process, leading to the grafting of solvent-derived radicals instead of the expected aromatic moiety. researchgate.net

Table 2: Effect of Temperature and Solvent on the Reaction of this compound Tetrafluoroborate with 2-Ethoxycarbonylstyrene

|

Temperature (°C) |

Solvent |

Product(s) |

Yield (%) |

|---|---|---|---|

|

Room Temperature |

Acetonitrile |

Isobenzofuranone + Benzoxazepinone |

31 + 17 |

|

-15 |

Acetonitrile |

Isobenzofuranone + Benzoxazepinone |

62 (total) |

|

Room Temperature |

Acetone |

Isobenzofuranone |

40 (selective) |

Emerging Trends and Future Research Trajectories for 4 Methoxybenzenediazonium

4-Methoxybenzenediazonium and its salts are established reagents in organic synthesis, primarily known for their role in azo coupling and Sandmeyer reactions. However, ongoing research is continually expanding their utility, focusing on developing more sophisticated, efficient, and environmentally benign synthetic methodologies. The unique reactivity of the diazonium group, modulated by the electron-donating methoxy (B1213986) substituent, makes it a focal point for innovation in catalysis, reaction design, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-methoxybenzenediazonium tetrafluoroborate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via diazotization of 4-methoxyaniline using nitrosyl tetrafluoroborate (NOBF₄) in anhydrous conditions. Key parameters include maintaining temperatures below 5°C to prevent premature decomposition and using stoichiometric control of reagents to minimize byproducts (e.g., phenolic derivatives due to hydrolysis). Purification via recrystallization from dry acetonitrile or ether is recommended to achieve >98% purity .

Q. How does the stability of this compound salts vary under different storage conditions?

- Methodological Answer : The tetrafluoroborate salt is hygroscopic and thermally unstable. Storage at <-20°C in airtight, light-resistant containers under inert gas (argon) is critical. Decomposition pathways include hydrolysis to 4-methoxyphenol or release of nitrogen gas, which can be monitored via TLC (Rf shift) or FT-IR (loss of diazo N≡N stretch at ~2200 cm⁻¹) .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H NMR in DMSO-d₆ shows characteristic aromatic protons at δ 7.2–7.8 ppm (para-substituted methoxy group) and diazonium resonance at δ 8.1–8.3 ppm.

- IR : Strong absorption bands for BF₄⁻ (~1050 cm⁻¹) and diazo N≡N (~2200 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode confirms the tetrafluoroborate counterion ([M]⁻ at m/z 221.95) .

Advanced Research Questions

Q. How can this compound salts be utilized in copper-catalyzed O-arylation reactions, and what factors optimize coupling efficiency?

- Methodological Answer : The salt acts as an arylating agent in reactions with phenols. Optimal conditions involve [Cu(MeCN)₄]BF₄ (5 mol%), 2,4,6-trimethylpyridine (ligand), and Na₂CO₃ in MeCN at room temperature. Key factors:

- Electrophilicity : The electron-donating methoxy group enhances electrophilicity, enabling coupling with electron-deficient phenols.

- Solvent Polarity : MeCN stabilizes the diazonium intermediate, reducing side reactions.

- Yield Optimization : Yields >90% are achieved by slow addition of the diazonium salt to prevent catalyst poisoning .

Q. What are the mechanistic implications of using this compound tetrafluoroborate in Sandmeyer-type cyanations versus traditional methods?

- Methodological Answer : In copper-free Sandmeyer cyanation, the tetrafluoroborate salt reacts with CuCN to form 4-methoxybenzonitrile. Advantages over traditional methods:

- Reduced Byproducts : The BF₄⁻ counterion minimizes competing hydrolysis.

- Kinetics : Reaction completion within 2 hours at 0–5°C vs. prolonged heating in classical protocols.

- Validation via GC-MS and comparative NMR with commercial 4-methoxybenzonitrile confirms product identity .

Q. How can researchers resolve contradictions in reported reactivity of this compound salts under varying pH conditions?

- Methodological Answer : Discrepancies arise from pH-dependent decomposition pathways:

- Acidic Conditions (pH <3) : Rapid hydrolysis to 4-methoxyphenol.

- Neutral/Alkaline Conditions (pH 7–9) : Stabilization via BF₄⁻ buffering, enabling controlled aryl radical generation for surface functionalization (e.g., Si or CNT grafting).

- Experimental Validation : Use pH-stat titration coupled with in-situ UV-Vis (λmax = 310 nm for diazonium ion) to track decomposition kinetics .

Q. What strategies mitigate hazards during large-scale handling of this compound salts?

- Methodological Answer :

- Controlled Decomposition : Quench excess reagent with urea/ammonium sulfamate to neutralize reactive diazo groups.

- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and splash goggles (classified as Skin Corrosion 1B, Eye Damage 1).

- Spill Management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。